molecular formula C8H8Br2O2 B1434606 (2,6-Dibromo-4-methoxyphenyl)methanol CAS No. 1643918-95-9

(2,6-Dibromo-4-methoxyphenyl)methanol

Cat. No.: B1434606
CAS No.: 1643918-95-9
M. Wt: 295.96 g/mol
InChI Key: USYTVKWBJWAZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dibromo-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8Br2O2. It is characterized by the presence of two bromine atoms, a methoxy group, and a hydroxyl group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dibromo-4-methoxyphenyl)methanol typically involves the bromination of 4-methoxybenzyl alcohol. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromo-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted phenol derivative.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

    Oxidation: 2,6-Dibromo-4-methoxybenzaldehyde or 2,6-Dibromo-4-methoxybenzoic acid.

    Reduction: 4-Methoxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

(2,6-Dibromo-4-methoxyphenyl)methanol is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dibromo-4-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylphenol: Similar structure but with a methyl group instead of a methoxy group.

    2,6-Dibromo-4-methoxyphenol: Lacks the methanol group, making it less reactive in certain chemical reactions.

Uniqueness

(2,6-Dibromo-4-methoxyphenyl)methanol is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2,6-dibromo-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYTVKWBJWAZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dibromo-4-methoxyphenyl)methanol
Reactant of Route 2
(2,6-Dibromo-4-methoxyphenyl)methanol
Reactant of Route 3
Reactant of Route 3
(2,6-Dibromo-4-methoxyphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(2,6-Dibromo-4-methoxyphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2,6-Dibromo-4-methoxyphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(2,6-Dibromo-4-methoxyphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.